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Compound of Interest

Compound Name: ZQ-16

Cat. No.: B15607779 Get Quote

ZQ-16: A Technical Guide for Researchers
An In-depth Analysis of the Chemical Properties, Structure, and Cellular Function of the GPR84

Agonist ZQ-16

This technical guide provides a comprehensive overview of ZQ-16, a potent and selective

small-molecule agonist for the G protein-coupled receptor 84 (GPR84). It is intended for

researchers, scientists, and drug development professionals interested in the pharmacological

modulation of GPR84, a receptor implicated in inflammatory processes. This document details

the chemical and physical properties of ZQ-16, its molecular structure, and its effects on key

cellular signaling pathways.

Chemical Properties and Structure
ZQ-16, with the chemical name 2-(hexylthio)pyrimidine-4,6-diol, was identified through a high-

throughput screening of approximately 160,000 small-molecule compounds.[1] It emerged as a

novel agonist of GPR84 with a distinct chemical structure.[1]

Physicochemical Properties
The key physicochemical properties of ZQ-16 are summarized in the table below, providing

essential information for its handling and use in experimental settings.
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Property Value Source

Molecular Formula C₁₀H₁₆N₂O₂S [2][3]

Molecular Weight 228.31 g/mol [2][3]

CAS Number 376616-73-8 [2][4]

Appearance White to beige powder [2]

Solubility DMSO: 5 mg/mL (warmed) [2][3]

Hydrogen Bond Acceptors 1-4 [1][5]

Hydrogen Bond Donors 2 [1][5]

Rotatable Bonds 6 [1][5]

Topological Polar Surface Area 91.28 Å² [5]

XLogP 3.35 [5]

Lipinski's Rules Broken 0 [5]

Chemical Structure
The two-dimensional structure of ZQ-16 is presented below. Its core is a 2-mercaptopyrimidine-

4,6-diol moiety.[6][7]

SMILES: CCCCCCSC1=NC(O)=CC(O)=N1[2][3]

InChI Key: UYXOAKRMLQKLQX-UHFFFAOYSA-N[2][3]

Biological Activity and Mechanism of Action
ZQ-16 is a potent and selective agonist for the medium-chain free fatty acid receptor GPR84.

[2][4][8] It does not exhibit activity at other free fatty acid receptors such as GPR40, GPR41,

GPR119, or GPR120.[2][4] The agonistic activity of ZQ-16 at GPR84 initiates a cascade of

intracellular signaling events.

Potency and Efficacy
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The potency of ZQ-16 has been quantified in various cell-based assays, demonstrating its

effectiveness in activating GPR84-mediated signaling pathways.

Assay EC₅₀ Value (µM) Source

Calcium Mobilization 0.213 [2][4]

cAMP Accumulation Inhibition 0.134 [2][4]

β-Arrestin2 Recruitment 0.597 [2][4]

Signaling Pathways
Activation of GPR84 by ZQ-16 leads to the modulation of several key downstream signaling

pathways. This includes the mobilization of intracellular calcium, inhibition of cyclic AMP

(cAMP) accumulation, and the phosphorylation of extracellular signal-regulated kinase 1/2

(ERK1/2).[1][8][9] Furthermore, ZQ-16 has been shown to induce GPR84 desensitization,

internalization, and the recruitment of β-arrestin2.[2][4]

Extracellular Cell Membrane

Intracellular

ZQ-16 GPR84
Agonist Binding

Gαi/o / GαqActivation

β-Arrestin Recruitment

Adenylyl CyclaseInhibition

Phospholipase C

Activation ERK1/2 Phosphorylation

cAMP
Conversion of ATP

Ca²⁺
↑ Intracellular

Receptor Internalization

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b15607779?utm_src=pdf-body
https://www.medchemexpress.com/zq-16.html
https://www.rndsystems.com/products/zq-16_6001
https://www.medchemexpress.com/zq-16.html
https://www.rndsystems.com/products/zq-16_6001
https://www.medchemexpress.com/zq-16.html
https://www.rndsystems.com/products/zq-16_6001
https://www.benchchem.com/product/b15607779?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/26962172/
https://reagents.alfa-chemistry.com/article/discovery-and-characterization-of-a-novel-small-molecule-agonist-for-medium-chain-free-fatty-acid-receptor-g-protein-coupled-receptor-84
https://www.abmole.com/products/zq-16.html
https://www.benchchem.com/product/b15607779?utm_src=pdf-body
https://www.medchemexpress.com/zq-16.html
https://www.rndsystems.com/products/zq-16_6001
https://www.benchchem.com/product/b15607779?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: ZQ-16 initiated GPR84 signaling cascade.

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity

of ZQ-16. These protocols are based on the initial discovery and characterization of ZQ-16.

Calcium Mobilization Assay
This assay is designed to measure the increase in intracellular calcium concentration following

GPR84 activation by ZQ-16.

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing GPR84 and

the promiscuous G-protein Gα16 are cultured in appropriate media.

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to

confluence.

Dye Loading: The growth medium is removed, and cells are incubated with a calcium-

sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.

Compound Addition: The dye solution is removed, and cells are washed with the buffer.

Varying concentrations of ZQ-16 are then added to the wells.

Fluorescence Measurement: The fluorescence intensity is measured at appropriate

excitation and emission wavelengths using a fluorescence plate reader. The change in

fluorescence corresponds to the change in intracellular calcium levels.

cAMP Accumulation Assay
This assay quantifies the inhibition of adenylyl cyclase activity, leading to a decrease in

intracellular cAMP levels.

Cell Culture: HEK293 cells stably expressing GPR84 are cultured as described above.

Cell Plating: Cells are seeded into 96-well plates.
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Compound Incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g.,

IBMX) to prevent cAMP degradation. Subsequently, cells are treated with varying

concentrations of ZQ-16.

Forskolin Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to stimulate

cAMP production.

cAMP Measurement: Intracellular cAMP levels are measured using a competitive

immunoassay kit (e.g., HTRF or ELISA-based). The amount of cAMP produced is inversely

proportional to the inhibitory effect of ZQ-16.

ERK1/2 Phosphorylation Assay
This assay detects the phosphorylation of ERK1/2, a downstream target of GPR84 signaling.

Cell Culture and Plating: HEK293 cells expressing GPR84 are cultured and seeded in multi-

well plates.

Serum Starvation: Cells are serum-starved for a period to reduce basal ERK1/2

phosphorylation.

Compound Stimulation: Cells are stimulated with ZQ-16 (e.g., 10 µM) for a short duration

(e.g., 5 minutes).[2][4]

Cell Lysis: Cells are lysed, and protein concentrations are determined.

Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a

membrane, and probed with antibodies specific for phosphorylated ERK1/2 and total

ERK1/2.

Detection: The protein bands are visualized using a chemiluminescence detection system.

The ratio of phosphorylated ERK1/2 to total ERK1/2 indicates the level of pathway activation.
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Figure 2: General experimental workflow for ZQ-16 characterization.

Conclusion
ZQ-16 is a valuable pharmacological tool for investigating the physiological and pathological

roles of GPR84. Its well-characterized chemical properties, structure, and mechanism of action

provide a solid foundation for its use in in vitro and in vivo studies. The detailed experimental

protocols provided herein should enable researchers to effectively utilize ZQ-16 in their

investigations of GPR84-mediated signaling and its implications in inflammatory diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/26962172/
https://pubmed.ncbi.nlm.nih.gov/26962172/
https://www.medchemexpress.com/zq-16.html
https://www.researchgate.net/publication/297719046_Discovery_and_Characterization_of_a_Novel_Small_Molecule_Agonist_for_Medium-Chain_Free_Fatty_Acid_Receptor_GPR84
https://www.rndsystems.com/products/zq-16_6001
https://www.axonmedchem.com/2616-zq-16
https://www.semanticscholar.org/paper/Discovery-and-Characterization-of-a-Novel-Agonist-G-Zhang-Yang/4f3be47c370e3103507f2041690c793ec49393cb
https://www.semanticscholar.org/paper/Discovery-and-Characterization-of-a-Novel-Agonist-G-Zhang-Yang/4f3be47c370e3103507f2041690c793ec49393cb
https://www.semanticscholar.org/paper/Discovery-and-Characterization-of-a-Novel-Agonist-G-Zhang-Yang/4f3be47c370e3103507f2041690c793ec49393cb
https://www.researchgate.net/figure/dentification-of-ZQ-16-as-a-novel-GPR84-agonist-A-Representative-results-of-the_fig2_297719046
https://reagents.alfa-chemistry.com/article/discovery-and-characterization-of-a-novel-small-molecule-agonist-for-medium-chain-free-fatty-acid-receptor-g-protein-coupled-receptor-84
https://www.abmole.com/products/zq-16.html
https://www.benchchem.com/product/b15607779#chemical-properties-and-structure-of-zq-16
https://www.benchchem.com/product/b15607779#chemical-properties-and-structure-of-zq-16
https://www.benchchem.com/product/b15607779#chemical-properties-and-structure-of-zq-16
https://www.benchchem.com/product/b15607779#chemical-properties-and-structure-of-zq-16
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15607779?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

